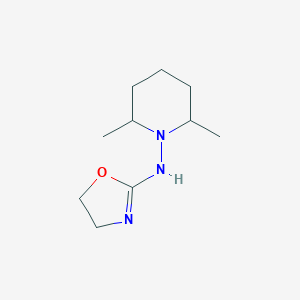
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine, also known as DMXAA, is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer properties. DMXAA was initially developed as an anti-viral agent, but its anti-tumor effects were discovered in the early 2000s.
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is not fully understood, but it is thought to work through the activation of the STING pathway. STING is a protein that is involved in the immune response to viral and bacterial infections. When 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine binds to STING, it triggers the production of type I interferons and other cytokines that activate the immune system and promote tumor cell death.
Biochemical and Physiological Effects
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of tumor necrosis, the inhibition of tumor growth, and the promotion of cytokine release. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in lab experiments is its ability to induce tumor necrosis and enhance the effectiveness of chemotherapy and radiation therapy. However, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to have variable effects in different types of tumors, and its mechanism of action is not fully understood. In addition, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has not yet been tested in clinical trials, so its safety and efficacy in humans is unknown.
Orientations Futures
There are several potential future directions for 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine research. One area of interest is the development of new analogs of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine that may have improved anti-cancer properties. Another area of interest is the investigation of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in combination with other immunotherapies, such as checkpoint inhibitors. Finally, further preclinical and clinical studies will be needed to fully understand the safety and efficacy of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in humans.
Méthodes De Synthèse
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpiperidine with 2-chloroacetaldehyde followed by the reaction of the resulting compound with 2-oxazoline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is thought to work by stimulating the immune system and promoting the release of cytokines, which in turn activates the tumor vasculature and leads to tumor cell death.
Propriétés
Numéro CAS |
102071-18-1 |
|---|---|
Formule moléculaire |
C10H19N3O |
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
N-(2,6-dimethylpiperidin-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-8-4-3-5-9(2)13(8)12-10-11-6-7-14-10/h8-9H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
PHQXVIMXSIIFNH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1NC2=NCCO2)C |
SMILES canonique |
CC1CCCC(N1NC2=NCCO2)C |
Synonymes |
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)







